2-Isocyanato-Thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

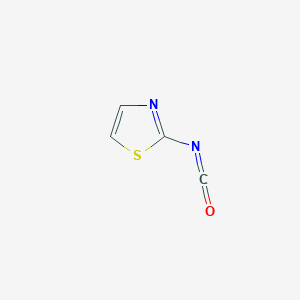

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQJCACXRHPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634067 | |

| Record name | 2-Isocyanato-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71189-23-6 | |

| Record name | 2-Isocyanatothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71189-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanato-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Isocyanato-Thiazole from 2-Aminothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-isocyanato-thiazole from 2-aminothiazole, a critical transformation for the generation of various biologically active molecules and functional materials. The document details the primary synthetic route employing phosgene surrogates, with a focus on the use of triphosgene for a safer and more manageable laboratory-scale preparation. This guide includes a detailed, adaptable experimental protocol, a summary of key chemical data, and visual representations of the synthetic pathway and workflow to aid in practical application.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The conversion of the amino group to a highly reactive isocyanate functionality opens a gateway to a diverse array of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives are of significant interest in drug discovery and materials science due to their potential for forming stable covalent bonds and participating in various pharmacologically relevant interactions. This compound serves as a key intermediate in the synthesis of these complex molecules. This guide focuses on the practical synthesis of this compound from its readily available precursor, 2-aminothiazole.

Synthetic Routes

The conversion of an amino group to an isocyanate is most commonly achieved through phosgenation. However, due to the extreme toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now the reagents of choice in a laboratory setting. Triphosgene, a stable crystalline solid, is particularly favored as it is easier and safer to handle and measure. In solution, and in the presence of a base, triphosgene decomposes to generate phosgene in situ.

The overall reaction for the synthesis of this compound from 2-aminothiazole using triphosgene is depicted below:

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-aminothiazole using triphosgene. This protocol is adapted from general procedures for the synthesis of isocyanates from amines.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 96-50-4 | Starting material |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 32315-10-9 | Phosgene surrogate (handle with extreme caution) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For aqueous workup |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, for drying |

3.2. Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis:

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

-

Preparation of Amine Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in anhydrous dichloromethane (40 mL). Cool the solution to 0 °C in an ice bath.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (1.19 g, 4 mmol) in anhydrous dichloromethane (20 mL). Caution: Triphosgene is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Add the triphosgene solution to the dropping funnel and add it dropwise to the stirred solution of 2-aminothiazole over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of triethylamine hydrochloride precipitate will be observed.

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Use a cold trap to capture any volatile isocyanate.

-

Purification: The crude this compound can be purified by vacuum distillation. Due to the reactivity of isocyanates, purification by silica gel chromatography may be challenging but can be attempted with a non-polar eluent system if the compound is found to be stable enough.

Data and Characterization

4.1. Physicochemical Data

| Property | Value |

| Molecular Formula | C₄H₂N₂OS |

| Molar Mass | 126.14 g/mol |

| CAS Number | 71189-23-6 |

| Appearance | Expected to be a liquid or low-melting solid |

4.2. Spectroscopic Data

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹.

-

¹H NMR Spectroscopy: Signals corresponding to the two protons on the thiazole ring.

-

¹³C NMR Spectroscopy: Resonances for the carbon atoms of the thiazole ring and a characteristic signal for the isocyanate carbon atom around 120-130 ppm.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Safety Considerations

-

Triphosgene: Highly toxic and corrosive. It releases phosgene upon heating or in the presence of nucleophiles. All manipulations should be carried out in a certified fume hood. Personal protective equipment, including gloves, lab coat, and safety goggles, is mandatory.

-

This compound: Isocyanates are generally toxic, potent lachrymators, and respiratory sensitizers. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane: A suspected carcinogen. Handle in a well-ventilated area.

-

Triethylamine: Flammable and corrosive.

Conclusion

The synthesis of this compound from 2-aminothiazole using triphosgene is a feasible and practical approach for laboratory-scale preparations. This method avoids the direct handling of phosgene gas, offering a significant safety advantage. The resulting isocyanate is a versatile intermediate for the synthesis of a wide range of functional molecules relevant to the pharmaceutical and materials science industries. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. Further research to fully characterize the spectroscopic properties and explore the reactivity of this compound is warranted.

An In-depth Technical Guide to 2-Isocyanato-thiazole (CAS Number: 71189-23-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Isocyanato-thiazole is a reactive chemical intermediate. Detailed experimental data for this specific compound is limited in publicly available literature. Therefore, this guide synthesizes available information for the compound and supplements it with established chemical principles for thiazole and isocyanate functionalities. The experimental protocols and spectral analyses are presented as representative examples. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction

This compound, identified by the CAS number 71189-23-6, is a heterocyclic compound featuring a thiazole ring substituted with a highly reactive isocyanate group. The thiazole scaffold is a prominent structural motif in a vast array of biologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. The isocyanate functional group is a potent electrophile, readily reacting with nucleophiles to form a variety of stable covalent bonds. This dual functionality makes this compound a valuable, albeit reactive, building block in medicinal chemistry and drug discovery for the synthesis of novel thiazole derivatives with potential therapeutic applications. Its utility lies in its ability to introduce the thiazole moiety into larger molecules through the formation of urea, urethane, and thiocarbamate linkages.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₂N₂OS | PubChem[1] |

| Molecular Weight | 126.14 g/mol | PubChem[1] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Boiling Point | 216 °C | ECHEMI[2] |

| Density | 1.41 g/cm³ | ECHEMI[2] |

| Flash Point | 85 °C | ECHEMI[2] |

| Refractive Index | 1.663 | ECHEMI[2] |

| XLogP3 | 0.42 | ECHEMI[2] |

| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[3] |

| Solubility | Expected to be soluble in organic solvents | - |

Synthesis of this compound

A plausible and common method for the synthesis of isocyanates is the reaction of the corresponding primary amine with phosgene or a phosgene equivalent. In this case, 2-aminothiazole would serve as the precursor.

Proposed Synthetic Workflow

Experimental Protocol (Representative)

Warning: Phosgene is a highly toxic gas. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures in place. Triphosgene can be used as a safer alternative to phosgene gas.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen).

-

Reactant Preparation: 2-Aminothiazole is dissolved in an inert, dry solvent such as toluene.

-

Phosgenation: A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the stirred solution of 2-aminothiazole at a controlled temperature (often starting at low temperatures and gradually warming to reflux).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen chloride evolution.

-

Work-up: Upon completion, the reaction mixture is cooled, and excess phosgene and solvent are carefully removed by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.

Reactivity Profile

The isocyanate group in this compound is a highly electrophilic moiety, making the compound susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

General Reactivity with Nucleophiles

This reactivity allows for the straightforward introduction of a thiazole-2-yl-carbamoyl moiety into various molecules, which is a common strategy in the development of new drug candidates.

Spectroscopic Properties (Predicted)

Due to the scarcity of published experimental spectra for this compound, the following are predicted characteristics based on the known spectral properties of the thiazole ring and the isocyanate functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is expected to be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2250-2285 cm⁻¹. Other expected absorptions include C-H stretching of the thiazole ring (around 3100 cm⁻¹) and C=N and C=C stretching vibrations of the ring (in the 1600-1400 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The thiazole ring has two protons. Based on data for similar thiazole derivatives, the proton at the 5-position is expected to appear as a doublet around 7.0-7.5 ppm, and the proton at the 4-position as a doublet around 7.5-8.0 ppm.

-

¹³C NMR: The thiazole ring has three carbon atoms. The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm. The carbons of the thiazole ring are expected to appear in the aromatic region (110-160 ppm).

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. Common fragmentation pathways could involve the loss of the isocyanate group (-NCO, 42 Da) or fragmentation of the thiazole ring.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient due to its high reactivity, it serves as a crucial intermediate in the synthesis of more complex and stable thiazole-containing drug candidates. Thiazole derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.

-

Antimicrobial Activity: The thiazole ring is a component of several antibiotics and is a scaffold for the development of new antibacterial and antifungal agents.

-

Anti-inflammatory Activity: Thiazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).

The use of this compound allows for the covalent modification of biomolecules or the synthesis of libraries of urea and urethane derivatives for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Isocyanates are known to be respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and nucleophilic reagents with which it can react. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Phosgene-Free Synthesis of 2-Thiazolyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolyl isocyanate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The traditional synthesis of isocyanates often involves the use of phosgene, a highly toxic and hazardous chemical. Growing safety and environmental concerns have necessitated the development of safer, phosgene-free synthetic routes. This technical guide provides an in-depth overview of the core phosgene-free methods for the synthesis of 2-thiazolyl isocyanate, focusing on the Curtius, Hofmann, and Lossen rearrangements. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to aid researchers in the practical application of these methodologies.

Core Phosgene-Free Synthetic Strategies

The most established and practical phosgene-free routes to 2-thiazolyl isocyanate proceed via the rearrangement of a corresponding precursor derived from 2-thiazolecarboxylic acid. The three primary rearrangement strategies are:

-

The Curtius Rearrangement: This method involves the thermal decomposition of a 2-thiazolecarbonyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.[1][2]

-

The Hofmann Rearrangement: In this reaction, 2-thiazolecarboxamide is treated with a halogenating agent and a base to form an intermediate that rearranges to the isocyanate.[3][4]

-

The Lossen Rearrangement: This route utilizes the rearrangement of an activated 2-thiazolehydroxamic acid derivative to produce the target isocyanate.[5][6]

The selection of a particular method may depend on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups in the molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of 2-thiazolyl isocyanate via the Curtius, Hofmann, and Lossen rearrangements, starting from 2-thiazolecarboxylic acid.

I. Curtius Rearrangement Route

The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to isocyanates.[7] The overall transformation from 2-thiazolecarboxylic acid involves two key steps: the formation of 2-thiazolecarbonyl azide and its subsequent thermal rearrangement.

Step 1: Synthesis of 2-Thiazolecarbonyl Azide

2-Thiazolecarbonyl azide is typically prepared from 2-thiazolecarboxylic acid via an acyl chloride intermediate.

-

Experimental Protocol:

-

To a solution of 2-thiazolecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-thiazolecarbonyl chloride.

-

Dissolve the crude acyl chloride in a solvent like acetone or tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Slowly add a solution of sodium azide (1.5 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-thiazolecarbonyl azide.

-

Step 2: Thermal Rearrangement to 2-Thiazolyl Isocyanate

The isolated 2-thiazolecarbonyl azide is then rearranged to 2-thiazolyl isocyanate by heating in an inert solvent.

-

Experimental Protocol:

-

Dissolve the 2-thiazolecarbonyl azide (1.0 eq) in a high-boiling inert solvent such as toluene or diphenyl ether.

-

Heat the solution to reflux (typically 80-110 °C in toluene) and maintain the temperature until the evolution of nitrogen gas ceases (usually 1-3 hours).

-

The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).

-

After completion, the solvent can be carefully removed under reduced pressure to yield crude 2-thiazolyl isocyanate, which can be purified by distillation or used directly in subsequent reactions.

-

II. Hofmann Rearrangement Route

The Hofmann rearrangement converts a primary amide to an isocyanate with one fewer carbon atom.[3][4] This route begins with the conversion of 2-thiazolecarboxylic acid to 2-thiazolecarboxamide.

Step 1: Synthesis of 2-Thiazolecarboxamide

-

Experimental Protocol:

-

Follow the procedure for the synthesis of 2-thiazolecarbonyl chloride as described in the Curtius rearrangement route (Step 1).

-

To the crude 2-thiazolecarbonyl chloride, slowly add an excess of concentrated aqueous ammonia at 0 °C.

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-thiazolecarboxamide.

-

Step 2: Hofmann Rearrangement to 2-Thiazolyl Isocyanate

The 2-thiazolecarboxamide is then subjected to the Hofmann rearrangement conditions.

-

Experimental Protocol:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

-

Add a solution of 2-thiazolecarboxamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) to the freshly prepared sodium hypobromite solution, keeping the temperature below 10 °C.

-

Slowly warm the reaction mixture to 50-70 °C and maintain this temperature for approximately 1 hour.

-

The formation of the isocyanate can be monitored by IR spectroscopy.

-

Upon completion, the reaction mixture can be extracted with an inert organic solvent, and the organic layer dried and concentrated to yield 2-thiazolyl isocyanate.

-

III. Lossen Rearrangement Route

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[5][6] This pathway requires the preparation of 2-thiazolehydroxamic acid.

Step 1: Synthesis of 2-Thiazolehydroxamic Acid

-

Experimental Protocol:

-

Convert 2-thiazolecarboxylic acid to its corresponding ester (e.g., ethyl 2-thiazolecarboxylate) using standard esterification methods (e.g., Fischer esterification).

-

Treat the ethyl 2-thiazolecarboxylate (1.0 eq) with a solution of hydroxylamine hydrochloride (2.0 eq) and a base such as potassium hydroxide or sodium methoxide (2.0 eq) in a solvent like methanol.

-

Stir the mixture at room temperature for several hours to overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 2-thiazolehydroxamic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Step 2: Activation and Lossen Rearrangement to 2-Thiazolyl Isocyanate

The hydroxamic acid must be activated before it can undergo the Lossen rearrangement. This is typically achieved by O-acylation or O-sulfonylation.

-

Experimental Protocol:

-

Suspend the 2-thiazolehydroxamic acid (1.0 eq) in an inert solvent like dichloromethane or THF.

-

Add an activating agent such as acetic anhydride, benzoyl chloride, or a sulfonyl chloride (e.g., methanesulfonyl chloride) (1.1 eq) in the presence of a base like pyridine or triethylamine.

-

Stir the mixture at room temperature until the activation is complete (monitored by TLC).

-

The activated hydroxamic acid can then be rearranged to the isocyanate by heating in an inert solvent or by treatment with a base.

-

Isolate the 2-thiazolyl isocyanate by extraction and solvent removal.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the different phosgene-free synthesis routes to 2-thiazolyl isocyanate. Please note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

| Synthesis Route | Precursor | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |

| Curtius | 2-Thiazolecarbonyl azide | Heat (thermal decomposition) | 1-3 hours | 80-110 °C (Toluene) | 70-90 |

| Hofmann | 2-Thiazolecarboxamide | Br₂, NaOH | 1-2 hours | 50-70 °C | 60-80 |

| Lossen | Activated 2-Thiazolehydroxamic acid | Heat or Base | 1-4 hours | Varies (50-100 °C) | 50-75 |

Characterization of 2-Thiazolyl Isocyanate

The successful synthesis of 2-thiazolyl isocyanate can be confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the thiazole ring will show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2-thiazolyl isocyanate (C₄H₂N₂OS, molecular weight: 126.14 g/mol ) should be observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the described synthetic pathways.

Caption: Curtius rearrangement workflow for 2-thiazolyl isocyanate.

Caption: Hofmann rearrangement workflow for 2-thiazolyl isocyanate.

Caption: Lossen rearrangement workflow for 2-thiazolyl isocyanate.

Conclusion

This technical guide has detailed three robust and phosgene-free methods for the synthesis of 2-thiazolyl isocyanate. The Curtius, Hofmann, and Lossen rearrangements offer viable alternatives to traditional phosgene-based chemistry, enhancing safety and environmental compatibility. The provided experimental protocols, comparative data, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate for their research and development endeavors. The choice of the optimal synthetic route will depend on specific laboratory capabilities, cost considerations, and the desired scale of production.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

The Curtius Rearrangement: A Technical Guide to the Synthesis of 2-Isocyanato-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Curtius rearrangement for the synthesis of 2-isocyanato-thiazole, a valuable building block in medicinal chemistry and drug development. The document outlines the reaction mechanism, detailed experimental protocols, and comprehensive characterization data.

Introduction

The Curtius rearrangement is a powerful synthetic transformation that converts a carboxylic acid into an isocyanate with the loss of one carbon atom. This reaction proceeds through a thermally or photochemically induced decomposition of an acyl azide intermediate.[1][2][3] The resulting isocyanate is a versatile functional group that can be readily converted into a variety of important nitrogen-containing compounds, including amines, ureas, and carbamates.[3] The thiazole moiety is a prominent scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities.[4] The synthesis of this compound via the Curtius rearrangement provides a direct route to introduce a reactive isocyanate functionality onto the thiazole ring, enabling the facile synthesis of diverse thiazole-based derivatives for drug discovery programs.

Reaction Mechanism and Workflow

The synthesis of this compound via the Curtius rearrangement typically involves a two-step process:

-

Formation of Thiazole-2-carbonyl azide: The starting material, thiazole-2-carboxylic acid, is first converted to its corresponding acyl azide. This is commonly achieved by treating the corresponding acyl chloride with an azide salt, such as sodium azide.[1]

-

Thermal Rearrangement: The isolated or in situ generated thiazole-2-carbonyl azide is then heated in an inert solvent. This induces the rearrangement, leading to the expulsion of nitrogen gas and the formation of this compound.[2][5]

The overall transformation is a concerted process where the migration of the thiazole group and the loss of nitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate in the thermal rearrangement.[5]

Reaction Pathway Diagram

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Thiazole-2-carbonyl Chloride

Procedure:

To a solution of thiazole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, is added thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C under an inert atmosphere. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude thiazole-2-carbonyl chloride, which is often used in the next step without further purification.

Synthesis of this compound via Curtius Rearrangement

Method A: Two-Step Procedure

-

Formation of Thiazole-2-carbonyl azide: A solution of thiazole-2-carbonyl chloride (1.0 eq) in an anhydrous solvent (e.g., acetone, toluene) is added dropwise to a stirred suspension of sodium azide (1.1 - 1.5 eq) in the same solvent at 0-5 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by IR spectroscopy for the appearance of the characteristic azide peak (~2140 cm⁻¹).

-

Thermal Rearrangement: After the formation of the acyl azide, the reaction mixture is carefully filtered to remove the inorganic salts. The filtrate containing the thiazole-2-carbonyl azide is then heated to reflux (the temperature will depend on the solvent used, e.g., toluene at ~110 °C) until the evolution of nitrogen gas ceases. The rearrangement can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak (~2270-2250 cm⁻¹) in the IR spectrum.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or chromatography.

Method B: One-Pot Procedure using Diphenylphosphoryl Azide (DPPA)

-

To a stirred solution of thiazole-2-carboxylic acid (1.0 eq) and triethylamine (1.1 - 1.5 eq) in an anhydrous aprotic solvent such as toluene or dioxane is added diphenylphosphoryl azide (DPPA, 1.1 - 1.3 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux (80-110 °C) for a period of 2-4 hours, or until the reaction is complete as indicated by TLC or IR spectroscopy.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation or column chromatography to afford this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiazole-2-carboxylic acid | Oxalyl chloride, cat. DMF | Toluene | Reflux | 2 | >95 (crude) |

| 2a | Thiazole-2-carbonyl chloride | Sodium azide | Acetone | 0 - 5 | 2 | Not isolated |

| 2b | Thiazole-2-carbonyl azide | - | Toluene | 110 | 1-2 | 70-85 |

| One-Pot | Thiazole-2-carboxylic acid | DPPA, Triethylamine | Toluene | 110 | 3 | ~80 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₄H₂N₂OS |

| Molecular Weight | 126.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available, likely requires vacuum distillation |

| Infrared (IR) ν (cm⁻¹) | ~2260 (strong, sharp, -N=C=O stretch) , ~1520, ~1350 |

| ¹H NMR (CDCl₃) δ (ppm) | ~7.8 (d, 1H), ~7.3 (d, 1H) |

| ¹³C NMR (CDCl₃) δ (ppm) | ~160 (thiazole C2), ~143 (thiazole C4), ~125 (isocyanate C=O), ~122 (thiazole C5) |

| Mass Spectrum (m/z) | 126 (M⁺) |

Note: Spectroscopic data are predicted or based on typical values for similar compounds and require experimental verification.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The highly reactive isocyanate group can readily react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. This allows for the rapid diversification of the thiazole scaffold, which is a common motif in many approved drugs and clinical candidates.[4] The ability to introduce diverse functionalities at the 2-position of the thiazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

The Curtius rearrangement provides an efficient and reliable method for the synthesis of this compound from readily available thiazole-2-carboxylic acid. This technical guide has detailed the reaction mechanism, provided comprehensive experimental protocols, and summarized the key analytical data. The versatility of the isocyanate product makes this synthetic route highly valuable for researchers and professionals in the field of medicinal chemistry and drug development, enabling the exploration of novel thiazole-containing chemical space for the discovery of new therapeutic agents.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. This compound | C4H2N2OS | CID 23436220 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Isocyanato-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-isocyanato-thiazole. Due to a lack of readily available experimental spectroscopic data in peer-reviewed literature, this document compiles computed data and presents a detailed, robust, and hypothetical experimental protocol for the synthesis and characterization of the title compound. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this compound, providing both theoretical data and practical, actionable experimental methodologies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined reactivity of the isocyanate group and the biological significance of the thiazole scaffold. The isocyanate moiety is a versatile functional group capable of reacting with a wide range of nucleophiles to form ureas, carbamates, and thiocarbamates, making it a valuable synthon for the generation of diverse chemical libraries. The thiazole ring is a common motif in many FDA-approved drugs, exhibiting a broad spectrum of biological activities. The conjugation of these two functionalities in this compound suggests its potential as a building block for novel therapeutic agents and functional materials. This guide addresses the current gap in available experimental data by providing computed spectroscopic information and a detailed hypothetical protocol for its synthesis and characterization.

Computed Spectroscopic Data

Currently, experimental spectroscopic data for this compound is not widely available in the public domain. The following tables summarize the computed data available from the PubChem database (CID 23436220). These values are computationally predicted and should be used as a reference for experimental verification.

Table 1: Computed Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₄H₂N₂OS |

| Molecular Weight | 126.14 g/mol |

| Exact Mass | 125.98878387 Da |

| Monoisotopic Mass | 125.98878387 Da |

Source: Computed by PubChem

Predicted Spectroscopic Data

Based on the known spectroscopic properties of thiazole derivatives and isocyanates, the following are the predicted key signals for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiazole ring.

-

δ 7.0-8.0 ppm: Two doublets, corresponding to the H4 and H5 protons of the thiazole ring. The exact chemical shifts and coupling constants would depend on the solvent used.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show four distinct signals.

-

δ 160-170 ppm: Quaternary carbon (C2) attached to the isocyanate group.

-

δ 140-150 ppm: Methine carbon (C4).

-

δ 120-130 ppm: Methine carbon (C5).

-

δ 120-130 ppm: Isocyanate carbon (-N=C=O).

Predicted IR Data

The infrared spectrum will be characterized by a strong, sharp absorption band for the isocyanate group.

-

2280-2240 cm⁻¹: Strong, characteristic N=C=O stretching vibration.

-

~3100 cm⁻¹: C-H stretching of the thiazole ring.

-

1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.

Experimental Protocols

The following sections describe a detailed, albeit hypothetical, experimental plan for the synthesis and spectroscopic characterization of this compound. The most common route for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent like diphosgene or triphosgene.[1][2]

Synthesis of this compound from 2-Aminothiazole

Reaction Scheme:

Materials:

-

2-Aminothiazole

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an argon/nitrogen inlet is charged with 2-aminothiazole (1.0 eq) and anhydrous toluene under an inert atmosphere.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 eq) in anhydrous toluene is added dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition of triphosgene, triethylamine (2.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.

-

The purified sample of this compound is to be dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Tetramethylsilane (TMS) can be used as an internal standard.

4.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

4.2.3. Mass Spectrometry (MS)

-

The mass spectrum is to be obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

References

Reactivity of 2-Isocyanato-thiazole with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-isocyanato-thiazole with a range of nucleophiles. Due to the limited direct literature on this specific heterocyclic isocyanate, this guide synthesizes information from established synthetic methodologies for isocyanates, general principles of isocyanate reactivity, and analogous reactions with other heteroaryl isocyanates. The document covers the primary synthetic routes to this compound, its expected reactions with amines, alcohols, and thiols, and provides detailed, representative experimental protocols. Quantitative data, where available from analogous systems, is presented in structured tables. Reaction pathways and experimental workflows are illustrated with clear diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

The thiazole motif is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. The introduction of an isocyanate group at the 2-position of the thiazole ring creates a highly reactive electrophilic center, opening avenues for the synthesis of a diverse range of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives are of significant interest in drug discovery for their potential as enzyme inhibitors, receptor antagonists, and other therapeutic agents.

This guide focuses on the reactivity of the this compound core, a versatile building block for constructing complex molecular architectures. Understanding its reactivity profile with various nucleophiles is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isocyanate formation. The two most viable routes are the Curtius rearrangement of thiazole-2-carbonyl azide and the phosgenation of 2-aminothiazole.

Curtius Rearrangement of Thiazole-2-carbonyl Azide

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1] This method is advantageous as it often proceeds under mild conditions with a high degree of stereochemical retention if a chiral center is present.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

Materials:

-

Thiazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous acetone

Procedure:

-

Synthesis of Thiazole-2-carbonyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiazole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude thiazole-2-carbonyl chloride.

-

Synthesis of Thiazole-2-carbonyl azide: Dissolve the crude thiazole-2-carbonyl chloride in anhydrous acetone (10 mL per gram of starting carboxylic acid). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution with vigorous stirring. Continue stirring at 0 °C for 1 hour.

-

Curtius Rearrangement: Pour the reaction mixture into ice-water and extract the aqueous layer with toluene. Dry the combined organic layers over anhydrous sodium sulfate. Heat the toluene solution to reflux (approx. 110 °C) until the evolution of nitrogen gas ceases (typically 1-2 hours). The resulting toluene solution contains this compound. This solution can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.

Phosgenation of 2-Aminothiazole

The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene or diphosgene, is a common industrial method for isocyanate synthesis. This reaction proceeds via a carbamoyl chloride intermediate.

Experimental Protocol: Synthesis of this compound via Phosgenation

Materials:

-

2-Aminothiazole

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene or chlorobenzene

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

In the dropping funnel, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

-

Add the triphosgene solution dropwise to the stirred amine solution at room temperature. An exothermic reaction is typically observed.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2270 cm⁻¹).

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. The filtrate contains the this compound and can be used directly or purified by vacuum distillation.

Reactivity of this compound with Nucleophiles

The isocyanate group is a powerful electrophile, readily undergoing nucleophilic addition across the C=N bond. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the isocyanate carbon, making this compound a highly reactive species.

Reaction with Amines to form Ureas

The reaction of isocyanates with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is one of the most common applications of isocyanates.

General Experimental Protocol: Synthesis of N-(thiazol-2-yl)ureas

Materials:

-

Solution of this compound in an aprotic solvent (e.g., toluene, THF, or dichloromethane)

-

Primary or secondary amine (1.0 eq)

-

Anhydrous aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in an anhydrous aprotic solvent.

-

To this solution, add the solution of this compound (1.0 eq) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or by the disappearance of the isocyanate peak in the IR spectrum.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Reaction with Alcohols and Phenols to form Carbamates

Isocyanates react with alcohols and phenols to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate).

General Experimental Protocol: Synthesis of Thiazol-2-ylcarbamates

Materials:

-

Solution of this compound in an aprotic solvent

-

Alcohol or phenol (1.0 eq)

-

Catalyst (e.g., triethylamine, 0.1 eq)

-

Anhydrous aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) and the catalyst in an anhydrous aprotic solvent.

-

Add the solution of this compound (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC or IR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product but may involve washing with a dilute acid to remove the amine catalyst, followed by extraction and purification.

Reaction with Thiols to form Thiocarbamates

The reaction of isocyanates with thiols yields thiocarbamates. Similar to the reaction with alcohols, this process is often catalyzed by a base.

General Experimental Protocol: Synthesis of Thiazol-2-ylthiocarbamates

Materials:

-

Solution of this compound in an aprotic solvent

-

Thiol (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent.

-

Add the solution of this compound (1.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Upon completion, the triethylamine hydrohalide (if formed from a precursor) can be filtered off. The filtrate is then concentrated, and the product is purified by recrystallization or column chromatography.

Data Presentation

Quantitative data for the reactions of this compound are not widely available in the literature. The following tables provide representative data based on analogous reactions of other aryl and heteroaryl isocyanates. Yields are highly dependent on the specific nucleophile and reaction conditions.

| Nucleophile | Product Type | Typical Catalyst | Typical Reaction Time | Expected Yield |

| Primary Amine | Urea | None | 1-3 h | High |

| Secondary Amine | Urea | None | 2-6 h | Good to High |

| Primary Alcohol | Carbamate | Tertiary Amine or Organotin | 4-24 h | Moderate to Good |

| Phenol | Carbamate | Tertiary Amine | 12-48 h | Moderate |

| Thiol | Thiocarbamate | Tertiary Amine | 2-6 h | Good |

Table 1: Summary of Expected Reactivity of this compound with Various Nucleophiles.

| Product Type | -N=C=O Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |

| Isocyanate | ~2270 | - | - |

| Urea | - | 1630-1680 | 3300-3500 |

| Carbamate | - | 1680-1730 | 3200-3400 |

| Thiocarbamate | - | 1650-1700 | 3200-3400 |

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Isocyanate and its Derivatives.

Mandatory Visualizations

Caption: Synthetic pathways to this compound.

Caption: Reactivity of this compound with nucleophiles.

Caption: General experimental workflow for derivatization.

Conclusion

This compound is a highly reactive and versatile intermediate for the synthesis of a wide range of thiazole-containing compounds. While direct literature on its reactivity is limited, established principles of isocyanate chemistry provide a robust framework for predicting its behavior with nucleophiles. The synthetic routes and general reaction protocols provided in this guide offer a starting point for researchers to explore the chemistry of this valuable building block and to develop novel molecules for applications in drug discovery and materials science. Further research into the specific reaction kinetics and substrate scope for this compound is warranted to fully elucidate its synthetic potential.

References

Navigating the Challenges of 2-Isocyanato-Thiazole: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and storage considerations for 2-isocyanato-thiazole, a critical heterocyclic building block for researchers, scientists, and drug development professionals. Due to its reactive isocyanate functional group, understanding its stability profile is paramount for ensuring experimental reproducibility, maintaining purity, and ensuring safety. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Concerns and Degradation Pathways

The stability of this compound is primarily dictated by the high reactivity of the isocyanate (-N=C=O) group. This functional group is highly susceptible to nucleophilic attack, leading to several potential degradation pathways that can compromise the compound's purity and integrity.

1. Hydrolysis: The most significant stability concern is reaction with water. Atmospheric or residual moisture can lead to a rapid hydrolysis reaction, initially forming an unstable carbamic acid, which then decomposes to 2-amino-thiazole and carbon dioxide gas. The resulting 2-amino-thiazole is an impurity that can interfere with subsequent reactions. Furthermore, the generated amine can react with another molecule of this compound to form an insoluble and undesired N,N'-di(thiazol-2-yl)urea. This process can lead to a visible loss of clarity, formation of solid precipitates, and a dangerous pressure buildup in sealed containers due to CO2 evolution.

2. Self-Polymerization: Isocyanates can undergo self-reaction, particularly at elevated temperatures, to form dimers (uretdiones) and trimers (isocyanurates). These oligomerization reactions lead to a decrease in the active isocyanate content and the formation of higher molecular weight impurities.

3. Reaction with Other Nucleophiles: Alcohols, amines, and other nucleophilic reagents will readily react with the isocyanate group. Therefore, storage in the presence of such contaminants must be strictly avoided.

Recommended Storage and Handling

To mitigate the inherent instability of this compound, stringent storage and handling protocols are essential. Based on general guidelines for aromatic and reactive isocyanates, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigeration) | Reduces the rate of self-polymerization (dimerization/trimerization) and other degradation reactions. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture, thus minimizing hydrolysis. |

| Container | Tightly sealed, opaque containers | Protects from moisture ingress and potential light-catalyzed degradation. |

| Container Material | 304 Stainless Steel or Polyethylene-lined Steel | Ensures compatibility and prevents reaction with container surfaces. Avoids certain plastics and rubbers that can be corroded by isocyanates.[1] |

| Handling | In a dry, well-ventilated area (e.g., fume hood) | Minimizes exposure to atmospheric moisture during handling and ensures operator safety. |

It is crucial to visually inspect the material for any cloudiness or the presence of solid precipitates before use, as these are indicators of degradation.[2]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be designed to evaluate its degradation under various environmental conditions. The following experimental protocols provide a framework for such an assessment.

Accelerated Stability Study Protocol

This study is designed to rapidly assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

-

Sample Preparation: Aliquot this compound into multiple vials suitable for the chosen analytical techniques.

-

Initial Analysis (T=0): Perform initial analysis on a set of samples to determine the baseline purity and characterize any existing impurities. Analytical methods are detailed below.

-

Storage Conditions: Place the vials in stability chambers under the following conditions:

-

40°C / 75% Relative Humidity (RH)

-

54°C ± 2°C (in a dry oven to assess thermal stability in the absence of humidity)

-

-

Time Points: Analyze samples at predefined intervals, for example: 0, 7, and 14 days.[3][4]

-

Analysis: At each time point, analyze the samples for purity, degradation products, and physical appearance.

Analytical Methods for Stability Monitoring

a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for quantifying the purity of this compound and monitoring the formation of degradation products. As isocyanates are highly reactive, derivatization is often required for stable and reproducible analysis.

-

Derivatization Agent: 1-(2-Pyridyl)piperazine (1-2PP) or Dibutylamine (DBA) can be used to react with the isocyanate group to form a stable urea derivative that is readily analyzable by HPLC.[5][6]

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve in a dry, inert solvent (e.g., acetonitrile).

-

React with an excess of the derivatizing agent solution.

-

Allow the reaction to proceed to completion.

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 5 cm x 2.1 mm, 1.9 µm particles).[7]

-

Mobile Phase: A gradient of acetonitrile and water with 0.05% formic acid.[7]

-

Flow Rate: 0.5 mL/min.[7]

-

Detector: UV detector at a wavelength suitable for the derivative, or Mass Spectrometry (MS) for identification of degradation products.[7][8]

-

-

Data Analysis: Quantify the peak area of the derivatized this compound and any new peaks corresponding to degradation products. Purity is expressed as a percentage of the total peak area.

b) Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Monitoring

FTIR spectroscopy is an excellent tool for real-time or near-real-time monitoring of the isocyanate group.

-

Methodology:

-

Acquire an initial FTIR spectrum of the this compound sample. The characteristic sharp absorption peak of the -N=C=O asymmetrical stretch appears between 2250 and 2285 cm⁻¹.

-

Over the course of the stability study, acquire spectra at each time point.

-

Monitor the decrease in the intensity of the -N=C=O peak as an indicator of degradation.[9]

-

Simultaneously, the appearance of new peaks, such as those corresponding to urea C=O stretching (around 1630-1690 cm⁻¹), can indicate the formation of degradation products.

-

-

Advantages: This method is rapid and can be performed in-situ with a fiber-optic probe, providing a direct measure of the consumption of the reactive functional group.[10]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is invaluable for identifying the structure of degradation products.

-

Methodology:

-

Acquire ¹H and ¹³C NMR spectra of the initial sample in a dry deuterated solvent (e.g., CDCl₃).

-

At each stability time point, acquire NMR spectra of the aged samples.

-

Compare the spectra to identify new signals corresponding to degradation products. For example, the formation of 2-amino-thiazole or the urea linkage will result in characteristic new peaks in the aromatic and amine regions of the ¹H spectrum.[1][11]

-

¹⁵N NMR can also be a powerful tool for distinguishing between different isocyanate-derived structures.[12]

-

d) Thermogravimetric Analysis (TGA) for Thermal Stability

TGA can be used to determine the thermal decomposition profile of this compound.

-

Methodology:

-

A small sample of this compound is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting thermogram will show the onset temperature of decomposition, providing information on the thermal stability of the compound.[13][14]

-

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Conclusion

This compound is a highly reactive and valuable compound that requires careful management of its storage and handling to maintain its quality. The primary degradation route is hydrolysis, which can be effectively mitigated by storing the compound under refrigerated, dry, and inert conditions. A robust stability testing program, employing a suite of analytical techniques including HPLC, FTIR, and NMR, is essential for characterizing its stability profile and ensuring its suitability for research and development applications. By adhering to the guidelines and protocols outlined in this document, researchers can minimize degradation, ensure the integrity of their starting materials, and achieve more reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]

- 6. infinitalab.com [infinitalab.com]

- 7. Sigma-Aldrich [sigmaaldrich.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. polymersynergies.net [polymersynergies.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of the 2-Isocyanato-Thiazole Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-isocyanato-thiazole moiety is a reactive chemical entity of significant interest in medicinal chemistry and drug development. The thiazole ring is a prevalent scaffold in numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] The isocyanate group, a potent electrophile, offers a reactive handle for forming covalent bonds with biological nucleophiles, making it a valuable functional group for designing targeted covalent inhibitors and chemical probes. This technical guide provides a comprehensive overview of the electronic properties, synthesis, reactivity, and potential applications of the this compound core, with a focus on its relevance to drug discovery.

Physicochemical and Computed Electronic Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂N₂OS | PubChem |

| Molecular Weight | 126.14 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Formal Charge | 0 | PubChem |

| Polar Surface Area | 70.6 Ų | PubChem |

Synthesis of this compound

Direct experimental protocols for the synthesis of this compound are not extensively detailed in readily accessible literature. However, two primary and well-established synthetic strategies are proposed based on standard organic chemistry transformations.

Phosgenation of 2-Aminothiazole

The reaction of a primary amine with phosgene (or a phosgene equivalent like triphosgene) is a standard method for the synthesis of isocyanates. Starting from the commercially available 2-aminothiazole, this method provides a direct route to the target compound.

Experimental Protocol:

-

Reaction Setup: A solution of 2-aminothiazole (1.0 eq) in an inert aprotic solvent (e.g., dry toluene or dichloromethane) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The reaction is maintained under an inert atmosphere.

-

Addition of Phosgene Equivalent: A solution of triphosgene (0.34 eq) in the same solvent is added dropwise to the stirred solution of 2-aminothiazole at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to reflux temperature and maintained for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and the appearance of the isocyanate peak).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

References

The Chemistry of 2-Isocyanato-thiazole: A Technical Guide for Researchers and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. Among the diverse array of functionalized thiazoles, 2-isocyanato-thiazole stands out as a highly reactive and versatile intermediate, offering a gateway to a wide range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel pharmaceutical agents.

Synthesis of this compound

The primary and most direct route to this compound is through the reaction of its corresponding amine precursor, 2-aminothiazole, with a phosgene equivalent. Due to the hazardous nature of phosgene gas, safer alternatives such as triphosgene are commonly employed in laboratory settings. The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which readily eliminates hydrogen chloride to yield the desired isocyanate.

References

Methodological & Application

Application Notes: Synthesis and Utility of Thiazolyl-Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolyl-urea derivatives represent a significant class of heterocyclic compounds with diverse and potent biological activities. The thiazole ring is a key pharmacophore found in numerous approved drugs, and its combination with a urea moiety often enhances the therapeutic potential of the resulting molecule.[1] These derivatives have garnered considerable interest in drug discovery, demonstrating efficacy as anticancer, antimicrobial, and kinase-inhibiting agents. This document provides detailed protocols for the synthesis of thiazolyl-urea derivatives, focusing on the common and efficient reaction of 2-aminothiazole with isocyanates, and explores their applications in biomedical research.

Synthesis of Thiazolyl-Urea Derivatives

The predominant method for synthesizing N-aryl-N'-2-thiazolyl-urea derivatives involves the nucleophilic addition of a 2-aminothiazole to an appropriate isocyanate. This reaction is typically straightforward, proceeds with high yield, and allows for the generation of a diverse library of compounds by varying the substituents on both the thiazole and isocyanate precursors.

General Reaction Scheme

The synthesis is generally carried out by reacting a substituted 2-aminothiazole with an aryl isocyanate in a suitable solvent. The reaction can be performed at room temperature or with gentle heating to facilitate completion.

Reaction:

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various thiazolyl-urea derivatives, highlighting the reaction conditions and yields.

| Entry | 2-Aminothiazole Derivative | Isocyanate Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminothiazole | p-Tolylsulfonyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |

| 2 | 2-Aminothiazole | p-Tolyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |

| 3 | 2-Aminothiazole | Benzoyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |

| 4 | 2-Aminothiazole | Ethyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |

| 5 | 6-Substituted-2-aminobenzothiazole | Alkyl or Aryl isocyanate | Dichloromethane, Pyridine | - | - | - | [3] |

| 6 | 2-Aminobenzothiazole | Aryl isocyanate | Acetonitrile | Room Temp | 1-4 | - | [3] |

Note: Specific yield percentages and reaction times were not consistently available in the abstracts. "Good" indicates that the synthesis was reported to be efficient.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-N'-(2-thiazolyl)urea Derivatives

This protocol describes a general method for the synthesis of thiazolyl-urea derivatives via the reaction of 2-aminothiazole with an isocyanate.

Materials:

-

Substituted 2-aminothiazole

-

Substituted aryl isocyanate

-

Anhydrous acetonitrile (or other suitable aprotic solvent like Dichloromethane or DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of the substituted 2-aminothiazole (1.0 eq) in anhydrous acetonitrile, add the substituted aryl isocyanate (1.0 - 1.2 eq) portion-wise at room temperature with continuous stirring.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours). If the reaction is sluggish, it can be gently heated to reflux.

-

Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford the pure N-aryl-N'-(2-thiazolyl)urea derivative.

-

The structure of the synthesized compound should be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, IR, and elemental analysis.[1][4]

Applications in Drug Development

Thiazolyl-urea derivatives have emerged as promising candidates in drug development due to their ability to modulate various biological pathways implicated in diseases such as cancer and microbial infections.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiazolyl-urea derivatives against various cancer cell lines, including lung, prostate, and breast cancer.[4][5] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition and Signaling Pathways

Thiazolyl-urea derivatives have been identified as potent inhibitors of several protein kinases involved in cancer progression. A significant target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Furthermore, some derivatives have shown inhibitory activity against other key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.

Antimicrobial Activity

Certain thiazolyl-urea derivatives have also demonstrated significant antimicrobial properties against a range of bacteria and fungi.[1][4] The exact mechanisms of their antimicrobial action are still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Conclusion

The synthesis of thiazolyl-urea derivatives via the reaction of 2-aminothiazoles with isocyanates is a robust and versatile method for generating a wide array of biologically active compounds. These derivatives have shown considerable promise as anticancer and antimicrobial agents, primarily through the inhibition of key signaling pathways. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration and optimization of this important class of molecules for therapeutic applications.

References

- 1. Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 2-Thiazolyl Carbamates from Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction